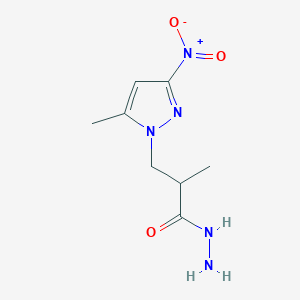

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Description

This compound features a propanehydrazide backbone linked to a 5-methyl-3-nitro-substituted pyrazole moiety. The pyrazole ring (1H-pyrazol-1-yl) is substituted with methyl and nitro groups at positions 5 and 3, respectively, while the propanehydrazide chain includes a methyl group at position 2 (Fig. 1).

Properties

IUPAC Name |

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMNWTXVUTGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆, 400 MHz):

- δ 1.21 (d, 3H, CH₃), 2.45 (s, 3H, pyrazole-CH₃), 3.12–3.18 (m, 2H, CH₂), 4.02 (q, 1H, CH), 8.32 (s, 1H, pyrazole-H).

- ¹³C NMR (DMSO-d₆, 100 MHz):

- δ 20.1 (CH₃), 24.8 (pyrazole-CH₃), 45.6 (CH₂), 58.3 (CH), 122.5 (pyrazole-C), 148.9 (C=O).

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

The table below evaluates alternative methodologies for key steps:

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N-2 is suppressed by steric hindrance from the 5-methyl and 3-nitro groups. Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing side reactions.

Purification of Hydrazide

Hydrazine excess is removed via aqueous workup (dilute HCl wash), followed by recrystallization from ethanol/water (3:1).

Chemical Reactions Analysis

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as nitric acid.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Substitution reactions can occur under different conditions, often involving halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in medicinal chemistry, particularly in the development of bioactive molecules. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The nitro group can be reduced to an amino group, enhancing the compound's reactivity against various pathogens.

- Anti-inflammatory Agents : Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Some derivatives of pyrazole compounds have been investigated for their anticancer activities. They may interact with cellular targets involved in cancer progression, leading to potential therapeutic effects .

Organic Synthesis Applications

In organic synthesis, 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide serves as an important intermediate in the synthesis of more complex heterocyclic systems. Its applications include:

- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing various heterocycles, which are valuable in pharmaceutical research .

- Reactivity in Chemical Transformations : The presence of functional groups allows for diverse chemical reactions, including nucleophilic substitutions and reductions, facilitating the creation of new compounds with tailored properties.

Agricultural Chemistry Applications

The potential use of this compound in agricultural chemistry is also noteworthy:

- Agrochemical Development : Pyrazole derivatives are being explored as herbicides and fungicides due to their ability to disrupt biological processes in pests and pathogens .

- Synergistic Effects : Research has indicated that combining this compound with other agrochemicals may enhance efficacy against resistant strains of pests, providing a strategic advantage in crop protection .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including those derived from pyrazole compounds. The results indicated that certain derivatives exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that some pyrazole derivatives had IC50 values comparable to established anticancer drugs. This suggests that these compounds could be further developed into therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety exhibits tautomerism, which influences its reactivity and biological activity . This tautomerism can lead to changes in structure and properties, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Observations :

Modifications to the Hydrazide Moiety

Key Observations :

- Schiff Base Formation : Benzylidene or indole modifications (e.g., ) enhance π-π stacking and hydrogen bonding, critical for target engagement in neurological disorders.

- Unmodified Hydrazides : The absence of a Schiff base in the target compound may limit its bioavailability but improve metabolic stability .

Computational Predictions

- Target Prediction: SwissTargetPrediction () suggests the target compound may interact with cholinesterases or monoamine oxidases due to structural similarities with .

Pharmacological Potential and Limitations

Inferred Bioactivities

Limitations

- Lipophilicity : The nitro group may increase logP, reducing aqueous solubility.

- Metabolic Stability : Unmodified hydrazide could be prone to hydrolysis, necessitating prodrug strategies.

Biological Activity

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that belongs to the pyrazole family, which is well-known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is . The presence of the pyrazole ring and nitro group contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrazole compounds, it was found that certain derivatives showed high activity against bacterial strains such as E. coli and S. aureus . The presence of the hydrazide functional group in 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide may enhance its interaction with microbial targets.

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. The nitro group in 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide may play a crucial role in modulating inflammatory pathways. Studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been documented, with several studies demonstrating their ability to scavenge free radicals. This property is significant for preventing oxidative stress-related diseases . The specific structure of 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide may contribute to its efficacy as an antioxidant.

The biological activity of 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, such as COX and lipoxygenase.

- Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to neutralize ROS, thereby reducing oxidative damage.

- Interaction with Cellular Targets : The nitro group can be reduced to form reactive intermediates that interact with various biological macromolecules, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against multiple bacterial strains, revealing that modifications to the hydrazide moiety significantly enhanced antimicrobial activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | Pseudomonas aeruginosa | 8 µg/mL |

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:

The synthesis of this compound requires careful selection of starting materials (e.g., 5-methyl-3-nitro-1H-pyrazole derivatives) and optimization of condensation reactions. A typical approach involves refluxing intermediates like 4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methylene) oxazolones with hydrazides in glacial acetic acid, using anhydrous sodium acetate as a catalyst to promote cyclization . Reaction time (8–10 hours) and temperature control are critical to minimize side products. Post-synthesis, purification via recrystallization (e.g., glacial acetic acid as a solvent) ensures high purity .

Advanced: How can researchers resolve discrepancies in NMR spectral data for hydrazide derivatives?

Methodological Answer:

Discrepancies in NMR data often arise from tautomerism or dynamic equilibria in hydrazide derivatives. To address this, combine 1D and 2D NMR techniques (e.g., NOESY or HSQC) to confirm proton-proton correlations and assign tautomeric forms. Cross-validation with X-ray crystallography (e.g., monoclinic P21/n symmetry parameters: a=10.977 Å, β=99.798°) provides definitive structural evidence . Additionally, computational methods like DFT can model electronic environments to reconcile spectral anomalies .

Basic: What analytical techniques are essential for confirming purity and identity?

Methodological Answer:

Essential techniques include:

- Elemental Analysis : Verify empirical formulas (e.g., C11H16N8O for analogous hydrazides) .

- HPLC : Monitor purity using C18 columns and optimized mobile phases (e.g., acetonitrile/water gradients) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 277.32 for related compounds) .

- FTIR : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and hydrazide N–H at ~3200 cm⁻¹) .

Advanced: What strategies investigate the anticonvulsant mechanism of nitro-pyrazole hydrazides?

Methodological Answer:

Mechanistic studies involve:

- In Vivo Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to evaluate seizure suppression .

- Receptor Binding Assays : Screen for GABA_A or NMDA receptor modulation using radiolabeled ligands.

- Molecular Docking : Simulate interactions with voltage-gated sodium channels using software like AutoDock Vina .

- Metabolite Profiling : LC-MS/MS to identify bioactive metabolites and assess pharmacokinetic stability .

Basic: How does the nitro group at the 3-position of the pyrazole ring influence reactivity?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing substituent, polarizing the pyrazole ring and enhancing electrophilic substitution at the 4-position. This facilitates condensation with hydrazides or aldehydes. However, it may also reduce nucleophilicity in subsequent reactions, necessitating activation via Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate kinetics .

Advanced: What computational methods model intermolecular interactions in the crystal lattice?

Methodological Answer:

Use software like Platon or Mercury to analyze crystallographic data (e.g., space group P21/n, Z=4) . Density Functional Theory (DFT) can calculate Hirshfeld surfaces to quantify non-covalent interactions (e.g., π-π stacking between pyrazole rings). Molecular dynamics simulations (e.g., GROMACS) model lattice stability under varying temperatures .

Basic: What safety protocols are critical when handling nitro-containing hydrazides?

Methodological Answer:

- Explosivity Mitigation : Avoid grinding dry nitro compounds; use wet recrystallization.

- Ventilation : Perform reactions in fume hoods to prevent inhalation of toxic intermediates.

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats and face shields.

- Waste Disposal : Neutralize acidic byproducts (e.g., glacial acetic acid) with sodium bicarbonate before disposal .

Advanced: How can low yields in hydrazide-aldehyde condensation steps be addressed?

Methodological Answer:

Optimize reaction parameters:

- Catalyst Screening : Test transition metals (e.g., Cu(OAc)₂) or organocatalysts to enhance imine formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Microwave Irradiation : Reduce reaction time from hours to minutes while maintaining yields .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

Basic: What solvent systems are optimal for recrystallizing nitro-substituted pyrazole hydrazides?

Methodological Answer:

Common systems include:

- Glacial Acetic Acid : Effective for high-polarity hydrazides .

- Ethanol/Water Mixtures : Adjust ratios (e.g., 70:30) to control solubility.

- Diethyl Ether Diffusion : Slow crystallization minimizes impurities in low-polarity derivatives .

Advanced: How do pyrazole substituents modulate pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Methyl groups (e.g., 5-methyl) enhance blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .

- Metabolic Stability : Nitro groups may reduce hepatic clearance by resisting cytochrome P450 oxidation.

- Solubility : Hydroxy or carboxylate substituents improve aqueous solubility but require prodrug strategies for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.